N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC16024466
Molecular Formula: C29H37FN6O4S
Molecular Weight: 584.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H37FN6O4S |
|---|---|
| Molecular Weight | 584.7 g/mol |
| IUPAC Name | N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C29H37FN6O4S/c1-21(2)35-10-8-34(9-11-35)20-22-4-5-25(26(30)16-22)27-17-23(6-7-31-27)33-41(37,38)28-18-24(19-32-29(28)39-3)36-12-14-40-15-13-36/h4-7,16-19,21H,8-15,20H2,1-3H3,(H,31,33) |
| Standard InChI Key | ODQVPYNCHSLNGV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)C3=NC=CC(=C3)NS(=O)(=O)C4=C(N=CC(=C4)N5CCOCC5)OC)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
GSK251, systematically named N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide, features a bifunctional aromatic core with strategic substituents enabling dual-target engagement. The molecule combines:
-
A 2-fluorophenylpyridine moiety linked to an isopropylpiperazine group
-
A methoxy-morpholinyl pyridine sulfonamide scaffold
This configuration creates three distinct pharmacophoric regions:
-
Hydrophobic anchor: Isopropylpiperazine moiety
-
Hydrogen-bond network: Sulfonamide and morpholine oxygen
Physicochemical Properties
Table 1 summarizes key molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₇FN₆O₄S |
| Molecular Weight | 584.7 g/mol |
| logP (Predicted) | 3.2 ± 0.5 |
| Topological Polar SA | 121 Ų |
| H-bond Donors/Acceptors | 2/9 |
| Rotatable Bonds | 8 |
Data sourced from PubChem and experimental determinations .
Synthetic Strategy and Optimization
Lead Generation Approach
The discovery of GSK251 originated from structure-based optimization of a lead series showing atypical binding to PI3Kδ. Initial compounds exhibited:
-
High enzymatic potency (IC₅₀ < 5 nM)
-
Ames test positivity due to a primary aromatic amine
Key Synthetic Modifications
Critical structural revisions addressed these limitations:
-
Sulfonamide Reversal: Inverting the sulfonamide orientation eliminated the mutagenic amine while maintaining target engagement through water-mediated hydrogen bonds .
-
Trp760 Interaction: Introduction of a morpholine oxygen created a 2.9 Å hydrogen bond with Trp760 backbone NH, enhancing selectivity over other PI3K isoforms .
-
Isopropylpiperazine Installation: The (4-propan-2-ylpiperazin-1-yl)methyl group improved solubility (pH 7.4 solubility >150 μg/mL) and reduced CYP3A4 inhibition (IC₅₀ >30 μM) .
Process Chemistry Considerations
Final synthetic route highlights:
Mechanism of Action and Selectivity Profile
PI3Kδ Inhibition Dynamics
GSK251 demonstrates a unique binding mode characterized by:
-
Type I½ kinase inhibition (DFG-in/αC-helix-out conformation)
-
Displacement of conserved water network in ATP pocket
-
Induced-fit movement of Met752 side chain
Crystallographic studies (PDB 7POR) reveal key interactions:
-
Sulfonamide oxygen → Lys779 (2.7 Å)
-
Morpholine oxygen → Trp760 (2.9 Å)
Kinase Selectivity Assessment
GSK251 shows >500-fold selectivity against other PI3K isoforms and >1000-fold against 468 kinases in broad panel screening:
| Target | IC₅₀ (nM) | Selectivity vs PI3Kδ |
|---|---|---|
| PI3Kδ | 0.7 | 1 |
| PI3Kα | 420 | 600 |
| PI3Kβ | 890 | 1271 |
| PI3Kγ | 310 | 443 |
| mTOR | >10,000 | >14,285 |
Data from enzyme fragment complementation assays .
Preclinical Pharmacological Evaluation
In Vitro Potency Metrics
GSK251 demonstrates compelling cellular activity:
| Assay System | EC₅₀ (nM) |
|---|---|
| PI3Kδ-mediated pAKT (B-cells) | 3.2 |
| IL-6 production (PBMCs) | 5.8 |
| T-cell proliferation | 7.1 |
Consistent with high membrane permeability (Papp = 23 × 10⁻⁶ cm/s) .
Pharmacokinetic Profile
Rodent and canine studies revealed favorable ADME properties:
| Parameter | Rat (10 mg/kg) | Dog (2 mg/kg) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 1250 | 980 |
| T₁/₂ (h) | 4.7 | 6.2 |
| AUC₀–∞ (h·ng/mL) | 5200 | 4100 |
| F (%) | 58 | 72 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume